
1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as MPHP, is a synthetic compound that belongs to the family of beta-adrenergic receptor agonists. MPHP is commonly used as a research chemical in scientific studies related to the field of pharmacology. It is a white crystalline powder that is soluble in water and has a molecular formula of C16H24ClNO3.
作用機序
1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride acts as a selective beta-adrenergic receptor agonist, which means that it activates only beta-adrenergic receptors and not other types of receptors. The activation of beta-adrenergic receptors by 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride leads to the activation of various intracellular signaling pathways, which ultimately leads to the physiological effects of 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride.
Biochemical and Physiological Effects:
1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has various biochemical and physiological effects on the body. It increases heart rate and blood pressure by activating beta-1 adrenergic receptors in the heart and blood vessels. It also increases metabolism by activating beta-2 adrenergic receptors in the liver and skeletal muscles. 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have bronchodilatory effects, which makes it useful in the treatment of asthma.
実験室実験の利点と制限
The advantages of using 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in lab experiments are that it is a selective beta-adrenergic receptor agonist, which means that it activates only beta-adrenergic receptors and not other types of receptors. It is also a potent agonist, which means that it produces a strong physiological response. The limitations of using 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in lab experiments are that it is a synthetic compound, which means that it may not accurately represent the physiological effects of natural compounds. It is also a research chemical, which means that its long-term effects on the body are not well understood.
将来の方向性
There are several future directions for the study of 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One direction is to study its effects on different types of beta-adrenergic receptors. Another direction is to study its effects on different physiological processes such as glucose metabolism and lipid metabolism. Additionally, the long-term effects of 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride on the body need to be studied in order to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a synthetic compound that is commonly used in scientific research to study the effects of beta-adrenergic receptors on various physiological processes. It has various biochemical and physiological effects on the body and is a potent agonist of beta-adrenergic receptors. While 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for lab experiments, its long-term effects on the body are not well understood and further research is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride involves the reaction of 3-methoxyphenol with 1-pyrrolidinepropanol in the presence of hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization and chromatography. The synthesis of 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is commonly used in scientific research to study its effects on beta-adrenergic receptors. Beta-adrenergic receptors are a group of G-protein-coupled receptors that are involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism. 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is used to study the mechanism of action of beta-adrenergic receptors and their role in various physiological processes.
特性
IUPAC Name |
1-(3-methoxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-17-13-5-4-6-14(9-13)18-11-12(16)10-15-7-2-3-8-15;/h4-6,9,12,16H,2-3,7-8,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPZXVITPBQFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)

![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)
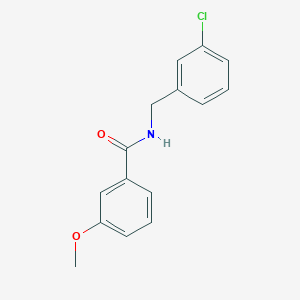
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)
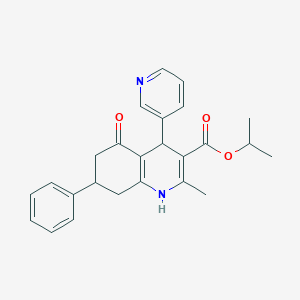
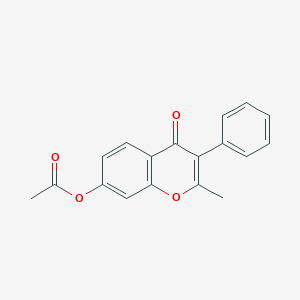
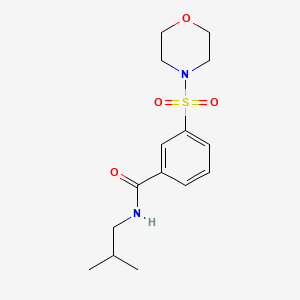
![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)

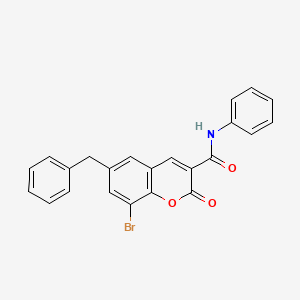
![ethyl 2-({[(N-benzoylnorvalyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966882.png)
![1-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4966887.png)